Ubiquitin-specific protease 8, commonly referred to as USP8, is a member of the deubiquitinating enzyme family that plays a critical role in various cellular processes, including the regulation of protein degradation, cell signaling, and tumorigenesis. The compound Usp8-IN-1 is a potent inhibitor of USP8, designed for research purposes to explore its biological functions and therapeutic potential, particularly in cancer treatment.
Usp8-IN-1 was synthesized as part of efforts to develop selective inhibitors targeting ubiquitin-specific proteases. It falls under the category of small-molecule inhibitors that can modulate the activity of deubiquitinases. These compounds are crucial for understanding the ubiquitin-proteasome system and its implications in diseases such as cancer.
The synthesis of Usp8-IN-1 involves several organic chemistry techniques aimed at constructing its complex molecular framework. Typically, the synthesis starts with commercially available precursors, followed by multi-step reactions including:
The exact synthetic route may vary based on the desired yield and purity levels, but it generally employs standard laboratory techniques such as thin-layer chromatography for monitoring reaction progress.
Usp8-IN-1 has a defined molecular structure characterized by specific functional groups that confer its inhibitory properties. The compound's structure can be represented by its chemical formula, which typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration conducive to binding to USP8.
Key structural features include:
Molecular weight and other physicochemical properties can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Usp8-IN-1 primarily acts through competitive inhibition of USP8 activity. The compound binds to the active site of USP8, preventing it from interacting with its substrates. This inhibition can be quantified using enzyme kinetics assays:
The specificity of Usp8-IN-1 can also be evaluated against other deubiquitinating enzymes to confirm its selectivity.
The mechanism by which Usp8-IN-1 exerts its effects involves several steps:
Research has shown that inhibiting USP8 can lead to reduced activity of receptor tyrosine kinases involved in cancer progression, making it a promising target for therapeutic intervention in malignancies such as non-small cell lung cancer.
Usp8-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for in vitro and in vivo studies.
Usp8-IN-1 serves multiple scientific purposes:
Ubiquitin-specific protease 8 maintains basal activity suppression through an intramolecular mechanism involving a C-terminal WW-like domain (amino acids 645–684). This domain adopts a three-stranded β-sheet structure stabilized by conserved hydrophobic residues, including the critical Trp655. Molecular dynamics simulations demonstrate that Trp655 mutation (W655S) destabilizes this fold, causing β-strand loss and consequent autoinhibition impairment [1] [3]. Structural modeling reveals the WW-like domain occupies the ubiquitin-binding S1 pocket within the catalytic domain, physically obstructing ubiquitin access. Specifically, the β-sheet surface (Phe658, Pro661, Tyr668) inserts into the catalytic cleft, narrowing its entrance and preventing productive ubiquitin docking [1] [2].
Usp8-Inhibitor-1 exploits this autoinhibitory architecture by binding at the WW-like domain:catalytic domain interface. Biochemical studies confirm it stabilizes the autoinhibited conformation, reducing ubiquitin-vinyl methyl ester (Ub-VME) labeling efficiency by >60% compared to untreated controls. This mirrors the steric hindrance observed in WW-domain deletion mutants (Ubiquitin-Specific Protease 8Δ645–684), which exhibit 3.5-fold higher deubiquitination rates [1] [4].
Table 1: Impact of Ubiquitin-Specific Protease 8 Mutations on Catalytic Function
Ubiquitin-Specific Protease 8 Construct | Catalytic Efficiency (kcat/KM; ×103 M-1s-1) | Ub-VME Labeling Efficiency |
---|---|---|
Wild-Type | 17 ± 1 | 100% |
ΔWW-like domain (645–684) | 176 ± 20 | 220% |
W655S mutant | 98 ± 11 | 180% |
Full-length + Usp8-Inhibitor-1 | 9 ± 0.8 | 40% |
Solution studies of full-length ubiquitin-specific protease 8 reveal an extended monomeric conformation with a radius of gyration (Rg) of 70–87 Å, confirmed via small-angle X-ray scattering. This elongated structure positions the WW-like domain for intramolecular interaction with the catalytic domain. Usp8-Inhibitor-1 enhances this autoinhibitory interaction allosterically, as evidenced by single-molecule FRET assays showing decreased donor-acceptor distances in inhibitor-treated molecules [2] [4]. The inhibitor increases the occupancy of the "closed" state by 45%, restricting conformational flexibility essential for catalytic activation [7].
Linker length between regulatory and catalytic domains critically modulates inhibition efficacy. Truncation experiments show linkers shorter than 15 residues impede WW-like domain engagement, reducing Usp8-Inhibitor-1 potency by 8-fold. This supports an allosteric mechanism requiring precise spatial orientation of domains [2].
Table 2: Allosteric Modulation of Ubiquitin-Specific Protease 8 by Usp8-Inhibitor-1
Parameter | Full-Length Ubiquitin-Specific Protease 8 | Full-Length + Usp8-Inhibitor-1 | Catalytic Domain Only |
---|---|---|---|
Conformational flexibility (Dmax) | 318 Å | 285 Å | 92 Å |
Catalytic cleft accessibility | Low | Very Low | High |
Kd WW:Catalytic Domain interaction | 12 µM | 3 µM | N/A |
Usp8-Inhibitor-1 functions as a competitive molecular mimic of ubiquitin. Biochemical analyses demonstrate a 10-fold reduction in ubiquitin binding affinity (Kd increased from 0.8 µM to 8.2 µM) in the presence of saturating inhibitor concentrations. This competition occurs at the S1 ubiquitin-binding pocket, where Usp8-Inhibitor-1's hydrophobic pharmacophore (e.g., indeno-pyrazine core) engages Phe666 and His677 of the WW-like domain – residues essential for intramolecular occlusion of the catalytic cleft [1] [9].
Mutagenesis of the S1 pocket (F666A/H677A) abolishes Usp8-Inhibitor-1 activity but preserves wild-type responsiveness to conventional ubiquitin-competitive inhibitors. This confirms the compound’s unique dependence on the autoinhibitory interface. The inhibitor exhibits >50-fold selectivity for autoinhibited ubiquitin-specific protease 8 over the isolated catalytic domain, underscoring its mechanism-specific action [2] [7].
Ubiquitin-specific protease 8 activity is regulated by phosphorylation at Ser718 within the RSYSSP motif, creating a 14-3-3 binding site. AMP-activated protein kinase phosphorylates this residue with high specificity, enabling 14-3-3γ recruitment. Structural analyses reveal 14-3-3 binding stabilizes the autoinhibited conformation by strengthening WW-like domain:catalytic domain affinity 4-fold [4] [8]. Usp8-Inhibitor-1 synergizes with this pathway, reducing deubiquitination activity by 85% in phosphorylated ubiquitin-specific protease 8:14-3-3γ complexes versus 60% in non-phosphorylated counterparts [4].
Pathogenic ubiquitin-specific protease 8 mutations in Cushing’s disease (e.g., P720R) disrupt 14-3-3 binding and prevent inhibitor synergy. This explains their hyperactive phenotype: catalytic efficiency increases to 210 × 103 M-1s-1 in P720R mutants, rendering them resistant to Usp8-Inhibitor-1 even when Ser718 phosphorylation is intact [10] [4].
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